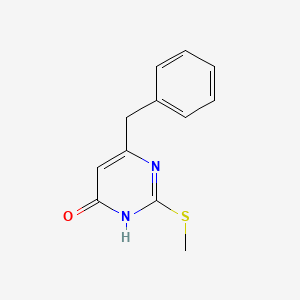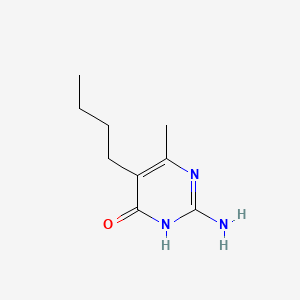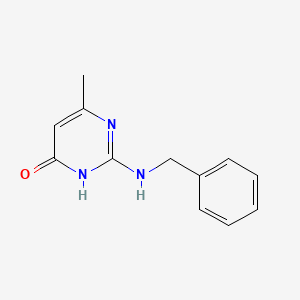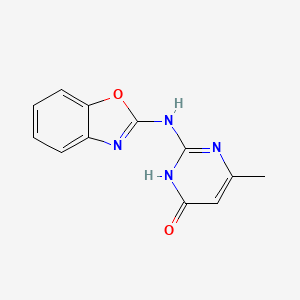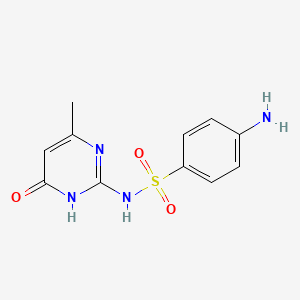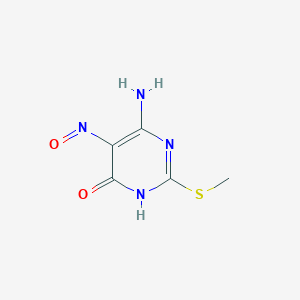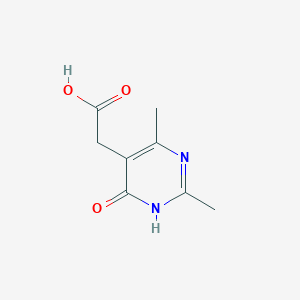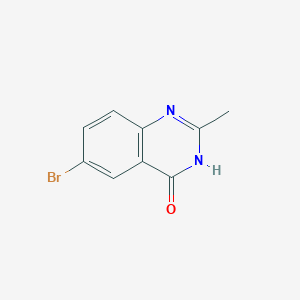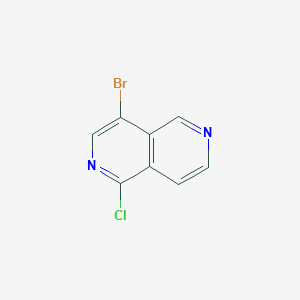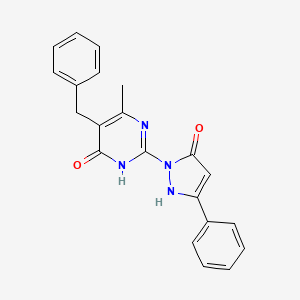
5-benzyl-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structural formula represents the arrangement of atoms and their bonds.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants, conditions, and catalysts.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including bond lengths and angles, as well as any functional groups present.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. This could include its reactivity, what conditions it reacts under, and what products it forms.Physical And Chemical Properties Analysis
This involves understanding the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity).Scientific Research Applications
Chemical Reactions and Synthesis
Michael Reaction Participation : This compound has been noted for its participation in the Michael reaction, specifically involving the atom C5 of the pyrimidine ring, demonstrating greater nucleophilicity due to priority ionization. This reaction is fundamental in organic synthesis, contributing to the formation of carbon-carbon bonds in various chemical compounds (Erkin & Krutikov, 2009).
Synthesis of Heterocyclic Systems : The compound can be transformed into related fused heterocyclic systems. It has shown excellent biocidal properties in antifungal and antibacterial studies, suggesting potential in developing new antimicrobial agents (Youssef & Omar, 2007).
Formation of Schiff Bases : It is involved in the formation of Schiff bases through condensation with different aromatic aldehydes. These Schiff bases have been screened for their antioxidant activity, indicating its relevance in the development of new antioxidant agents (George et al., 2010).
Structural and Molecular Studies
Crystal and Molecular Structures : Its derivatives have undergone extensive analysis, including single-crystal X-ray diffraction and molecular electrostatic potential maps. Such studies are critical in understanding the molecular geometry and potential applications in various fields, such as material science and pharmaceuticals (Şahin et al., 2011).
Density Functional Method (DFT) Studies : The title compounds, including this pyrimidinone derivative, have been analyzed using the DFT method, providing insights into their ground-state geometries. This is vital for predicting reactivity and stability, which is useful in drug design and material science (Şahin et al., 2011).
Synthesis of New Derivatives
Synthesis of Novel Derivatives : The compound serves as a base for synthesizing various novel derivatives, demonstrating its versatility in creating diverse chemical structures. These derivatives could potentially have unique properties and applications in different scientific fields (Abdelhamid & Gomha, 2013).
Antimicrobial Activity Studies : Derivatives of this compound have been synthesized and evaluated for their antibacterial activity against a range of microorganisms. This indicates its potential in the development of new antimicrobial agents (Laxmi et al., 2012).
Safety And Hazards
This involves understanding any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.
Future Directions
This involves understanding potential future research directions or applications for the compound.
properties
IUPAC Name |
5-benzyl-4-methyl-2-(3-oxo-5-phenyl-1H-pyrazol-2-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-17(12-15-8-4-2-5-9-15)20(27)23-21(22-14)25-19(26)13-18(24-25)16-10-6-3-7-11-16/h2-11,13,24H,12H2,1H3,(H,22,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPVCQXKUXQMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2C(=O)C=C(N2)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



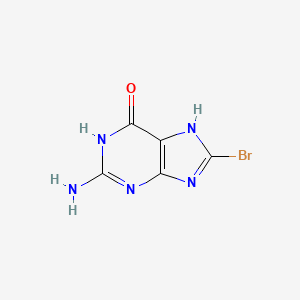
![3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride](/img/structure/B1384123.png)
![3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal](/img/structure/B1384126.png)
